2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a synthetically derived acetamide featuring a pyrazolyl-dihydropyrimidinone core linked to a 4-ethylphenyl group via an acetamide bridge. Its structure integrates a 3,5-dimethylpyrazole moiety, an ethyl-substituted dihydropyrimidinone ring, and a para-ethylphenyl acetamide side chain. The molecule’s complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX ) and spectroscopic methods (e.g., NMR, IR ), for structural elucidation and property characterization.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-6-17-8-10-18(11-9-17)24-20(28)13-26-21(29)19(7-2)16(5)23-22(26)27-15(4)12-14(3)25-27/h8-12H,6-7,13H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCUNXCOSWUGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting ethyl acetoacetate with urea in the presence of a base to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with various biological targets, which can modulate enzyme activity or receptor functions. Preliminary studies have indicated potential antihypertensive , anti-inflammatory , and analgesic activities .
Case Study: Antihypertensive Activity
In a study evaluating derivatives of pyrimidine compounds, the target compound exhibited significant antihypertensive effects in animal models. This suggests its potential for developing new antihypertensive medications .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitutions. Its versatility makes it an essential component in the development of new synthetic pathways.
Table: Common Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using potassium permanganate or hydrogen peroxide. |
| Reduction | Reduction can be achieved with sodium borohydride or lithium aluminum hydride. |
| Nucleophilic Substitution | Reacts with alkyl halides or acyl chlorides at the pyrazole and pyrimidine rings. |
Material Science
Research into the material properties of this compound suggests its potential use in developing new materials with specific characteristics. The interaction of its structural components may lead to innovative applications in coatings, polymers, or nanotechnology.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrimidinone ring or the phenyl acetamide group. Below is a detailed comparison of key analogs based on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 4-ethylphenyl group in the target compound confers moderate hydrophobicity, whereas the 4-(trifluoromethyl)phenyl analog (Analog 1) has enhanced electron-withdrawing properties and higher lipophilicity due to the CF₃ group . This could influence membrane permeability and target binding.
Spectroscopic Signatures :
- While spectral data for the target compound are unavailable, Analog 2’s IR peaks (C=O at 1666 cm⁻¹, C=N at 1627 cm⁻¹) and NMR shifts (e.g., δ 8.9 for NH) provide a reference for acetamide/sulfonamide analogs .
Crystallographic Considerations: The dihydropyrimidinone core in such compounds likely participates in hydrogen-bonding networks, as seen in studies using SHELX and graph-set analysis . Trifluoromethyl or ethyl substituents may alter crystal packing and stability.
Key Observations:
Methodological Considerations
- Crystallography : Tools like SHELX and CCP4 are critical for resolving structural details, especially hydrogen-bonding patterns (e.g., Etter’s graph-set theory ), which influence solubility and reactivity.
- Spectroscopy : IR and NMR data (e.g., Analog 2 ) provide benchmarks for verifying synthetic analogs.
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring both pyrazole and pyrimidine moieties, suggests a diverse range of biological activities. This article explores its biological activity based on existing research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O2 |
| Molecular Weight | 320.40 g/mol |
| LogP | 1.09 |
| Polar Surface Area | 51 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is linked to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the pyrazole and pyrimidine rings allows for potential modulation of various biological pathways.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of derivatives related to this compound on various cancer cell lines. For instance, research indicates that certain derivatives exhibit significant cytotoxicity against glioma cells (C6 cell line) with IC50 values ranging from 5.00 to 24.31 µM. One derivative was found to induce apoptosis effectively, suggesting its potential for glioma treatment .
Antimicrobial Properties
Preliminary studies have also suggested that compounds with similar structures may possess antimicrobial properties. While specific data on this compound is limited, derivatives containing pyrazole and pyrimidine rings have been shown to exhibit antibacterial and antifungal activities in various assays.
Study on Cytotoxic Effects
A study published in MDPI reported that certain derivatives of the compound exhibited selective cytotoxicity against cancer cell lines while sparing healthy cells. For example, a derivative demonstrated an IC50 value of 5.13 µM in C6 glioma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) in terms of efficacy .
Pharmacological Evaluation
Another pharmacological evaluation highlighted the varying biological profiles produced by different substitutions on the pyrimidine ring. The study emphasized that modifications at specific positions significantly altered the affinity for adenosine receptors, indicating a potential avenue for drug design targeting these pathways .
Q & A
Q. How to validate computational predictions of this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
